2-(4-(chloromethyl)-1H-pyrazol-3-yl)pyrazine
Overview
Description
Scientific Research Applications
Synthesis of Hybrid Molecules
A study by Ibraheem et al. (2020) focused on the synthesis of novel benzimidazole-pyrazoline hybrid molecules, exploring their potential applications in medicinal chemistry. These compounds were synthesized through a multistep process, starting with chalcones and proceeding through cyclization with hydrazine hydrate, finally coupling with 2-chloromethyl-1H-benzimidazole. The compounds exhibited promising α-glucosidase inhibition activity, indicating their potential in anti-diabetic research (Ibraheem et al., 2020).
Development of Functionalized Pyrazoles
Grotjahn et al. (2002) reported on the synthesis of pyrazoles with functionalized side chains, enabling the creation of ligands for various applications. This research highlighted the versatility of pyrazole derivatives in developing complex molecules with potential applications in catalysis and material science (Grotjahn et al., 2002).
Antimicrobial and Antioxidant Activities
Kitawat and Singh (2014) synthesized novel pyrazine derivatives with pyrazole moieties, demonstrating significant antimicrobial and antioxidant activities. These compounds, developed through an environmentally safe method involving ultrasound irradiation, showcased the potential of pyrazine and pyrazole hybrids in pharmacological applications, particularly in antimicrobial and antioxidant domains (Kitawat & Singh, 2014).
Catalytic Applications
Soriano et al. (2009) explored the synthesis of Ru(arene) complexes of bispyrazolylazines, including derivatives of 2,3-bis(pyrazol-1-yl)pyrazine. These complexes were found to be active in ketone hydrogen transfer reactions, highlighting their potential as catalysts in organic synthesis. The study demonstrates the utility of pyrazine derivatives in catalyzing important chemical transformations (Soriano et al., 2009).
properties
IUPAC Name |
2-[4-(chloromethyl)-1H-pyrazol-5-yl]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-3-6-4-12-13-8(6)7-5-10-1-2-11-7/h1-2,4-5H,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYZTVAKNQYOAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=C(C=NN2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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